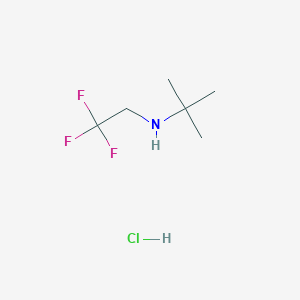

Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride

Description

Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride is a hydrochlorinated amine derivative featuring a tert-butyl group attached to a trifluoroethyl-substituted amine. This compound combines the steric bulk of the tert-butyl group with the electron-withdrawing trifluoromethyl moiety, resulting in unique physicochemical properties. The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for applications in pharmaceutical synthesis and agrochemical research. While direct data on its melting point or synthesis yield is absent in the provided evidence, analogous compounds (e.g., O-(2,2,2-trifluoroethyl)hydroxylamine hydrochloride, ) suggest that such derivatives typically exhibit high thermal stability (melting points >150°C) and sensitivity to moisture, necessitating storage at 2–8°C .

Properties

IUPAC Name |

2-methyl-N-(2,2,2-trifluoroethyl)propan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12F3N.ClH/c1-5(2,3)10-4-6(7,8)9;/h10H,4H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDEIAZFQXBFKQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(F)(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride typically involves the reaction of tert-butylamine with 2,2,2-trifluoroethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroethyl group can be replaced by other nucleophiles.

Reductive Amination: The compound can be used in reductive amination reactions to form secondary and tertiary amines.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide or potassium carbonate.

Reductive Amination: Typical reagents include reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amines, while reductive amination can produce secondary or tertiary amines.

Scientific Research Applications

Biological Activities

-

Anticancer Properties :

- Studies have indicated that compounds similar to (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one exhibit significant anticancer activity. For instance, derivatives have been shown to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

- A notable case study demonstrated that a related compound selectively targeted cancer cells while sparing normal cells, suggesting a potential for reduced side effects in therapeutic applications .

-

Antimicrobial Activity :

- The compound has been evaluated for its antimicrobial properties against a range of pathogens. Research indicates that it exhibits inhibitory effects on both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibacterial agents .

- In vitro tests revealed that the compound's mechanism involves disrupting bacterial cell membranes, leading to cell death .

-

Neurological Applications :

- The dimethylamino group suggests potential interactions with neurotransmitter systems. Preliminary studies indicate that the compound may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease .

- A specific study highlighted its ability to enhance cognitive function in animal models, paving the way for further exploration in clinical settings .

Therapeutic Uses

Given its diverse biological activities, (2E)-3-(dimethylamino)-1-[4-methyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl]prop-2-en-1-one could be utilized in several therapeutic contexts:

Table 1: Potential Therapeutic Applications

Case Studies

- Cancer Cell Line Study :

- Antimicrobial Efficacy :

- Neuroprotective Effects :

Mechanism of Action

The mechanism of action of tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride involves its interaction with molecular targets through its trifluoroethylamine moiety. This interaction can lead to the inhibition of specific enzymes or receptors, depending on the context of its use. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride with structurally or functionally related compounds, supported by evidence from diverse sources:

| Compound Name | Molecular Formula | Molecular Weight | Key Functional Groups | Melting Point | Applications/Significance | References |

|---|---|---|---|---|---|---|

| This compound | C₆H₁₃ClF₃N | 215.63 (calculated) | Tert-butyl amine, trifluoroethyl, HCl | Not reported | Pharmaceutical intermediates, agrochemicals | — |

| O-(2,2,2-Trifluoroethyl)hydroxylamine hydrochloride | C₂H₅ClF₃NO | 169.52 | Hydroxylamine, trifluoroethyl, HCl | 161–163°C | Nitroxide synthesis, oxidation reactions | |

| 2-(2-tert-Butylphenoxy)ethylamine hydrochloride | C₁₃H₂₂ClNO | 243.78 | Phenoxy, methylamine, tert-butyl, HCl | Not reported | Bioactive molecules, receptor modulation | |

| 2-Amino-N-(2,2,2-trifluoroethyl)acetamide hydrochloride | C₄H₈ClF₃N₂O | 204.57 (calculated) | Acetamide, trifluoroethyl, HCl | Not reported | Prodrug development, enzymatic substrates | |

| tert-Butyl (2-aminoethyl)carbamate hydrochloride | C₇H₁₆ClN₂O₂ | 210.67 | Carbamate, tert-butyl, ethylamine, HCl | Not reported | Peptide synthesis, amine protection |

Key Findings :

Structural Variations: Trifluoroethyl vs. Hydroxylamine: Replacing the amine in the target compound with a hydroxylamine group () introduces oxidative reactivity but reduces steric hindrance, lowering molecular weight (169.52 vs. 215.63) . Carbamate vs. Amine: The carbamate group in tert-butyl (2-aminoethyl)carbamate hydrochloride () enhances stability but reduces nucleophilicity compared to the free amine in the target compound .

Physicochemical Properties: The trifluoroethyl group consistently lowers solubility in nonpolar solvents across all compounds due to its strong electronegativity.

Synthetic Accessibility :

- tert-Butyl carbamate-protected intermediates () are widely used in amine synthesis, suggesting that the target compound may be synthesized via analogous protecting-group strategies with moderate yields (e.g., 78–100% yields in related tert-butyl-phenylamine derivatives, ) .

Applications :

Biological Activity

Tert-butyl(2,2,2-trifluoroethyl)amine hydrochloride is an organic compound characterized by its unique structural features, including a tert-butyl group and a trifluoroethyl group. Its molecular formula is C6H12F3N·HCl, and it has garnered attention in various fields of research due to its potential biological activities.

- Molecular Weight : 187.62 g/mol

- CAS Number : 1092294-10-4

-

Chemical Structure :

Synthesis

The synthesis of tert-butyl(2,2,2-trifluoroethyl)amine typically involves the reaction of tert-butylamine with 2,2,2-trifluoroethyl bromide under basic conditions. This nucleophilic substitution reaction results in the formation of the amine compound while displacing the bromide ion.

The biological activity of this compound is largely influenced by the presence of the trifluoromethyl group. This group enhances the compound’s lipophilicity and stability, which can improve its binding affinity to biological targets such as enzymes and receptors. The enhanced interaction can lead to significant biological effects, making it a subject of interest in medicinal chemistry.

Research Findings

- Enzyme Interaction : Studies indicate that compounds containing trifluoromethyl groups often exhibit increased interaction with enzymes due to their unique electronic properties. This can lead to improved efficacy in drug development targeting specific pathways.

- Anticancer Activity : Research has shown that related compounds with similar structural features demonstrate significant anticancer properties. For instance, certain derivatives have been evaluated for their ability to inhibit breast cancer cell lines (MCF-7, SK-BR-3) without affecting non-malignant cells .

- Potential as Bioactive Compounds : The trifluoromethyl group is known to enhance biological activity by increasing metabolic stability and modifying pharmacokinetic properties. This makes this compound a candidate for further exploration in drug development .

Case Studies

- Breast Cancer Inhibition : In a study evaluating various amides for their anticancer activity, compounds similar to tert-butyl(2,2,2-trifluoroethyl)amine showed promising results against breast cancer cell lines. These compounds were found to inhibit cell growth effectively while sparing non-malignant cells .

- Antimalarial Properties : Compounds with similar fluorinated structures have been investigated for their potential as antimalarial agents. The structure-activity relationship studies suggest that modifications such as trifluoromethyl substitutions can enhance potency against Plasmodium species .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative table is presented below:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl(2,2,2-trifluoroethyl)amine | Secondary amine with trifluoromethyl group | Enhanced enzyme interaction; anticancer potential |

| 2,2,2-Trifluoroethylamine | Simpler structure without tert-butyl group | Moderate biological activity |

| Tert-Butylamine | Lacks fluorinated groups | Limited reactivity and biological activity |

| Tert-Butyl N-(2,2,2-trifluoroethyl)carbamate | Contains carbamate group | Potentially different reactivity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.